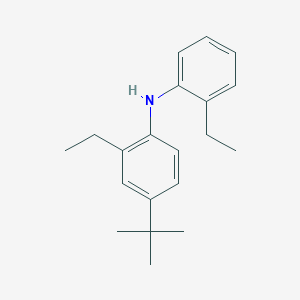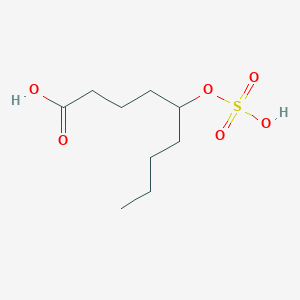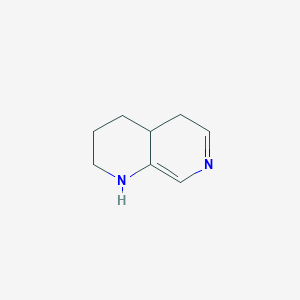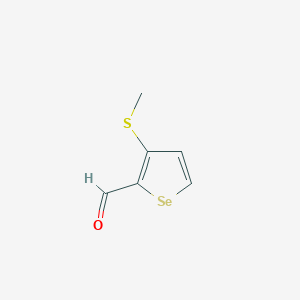
3-(Methylsulfanyl)selenophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfanyl)selenophene-2-carbaldehyde is a heterocyclic compound containing selenium.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the lithiation of a selenophene derivative, followed by reaction with appropriate electrophiles to introduce the desired substituents .
Industrial Production Methods
This might include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)selenophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the selenophene ring or the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
3-(Methylsulfanyl)selenophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer, antioxidant, and antimicrobial agent.
Industry: It is investigated for use in materials science, particularly in the development of semiconductors and other electronic materials
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)selenophene-2-carbaldehyde involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its biological activity is often attributed to its ability to interact with cellular components, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- Selenophene-2-carbaldehyde
- 3-Methylselenophene
- 2-Methylsulfanylselenophene
Uniqueness
Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research and industrial applications .
Properties
CAS No. |
113123-68-5 |
|---|---|
Molecular Formula |
C6H6OSSe |
Molecular Weight |
205.15 g/mol |
IUPAC Name |
3-methylsulfanylselenophene-2-carbaldehyde |
InChI |
InChI=1S/C6H6OSSe/c1-8-5-2-3-9-6(5)4-7/h2-4H,1H3 |
InChI Key |
PLFCOXKERPLPPB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C([Se]C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)
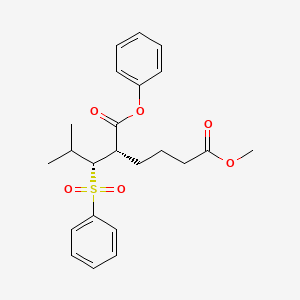
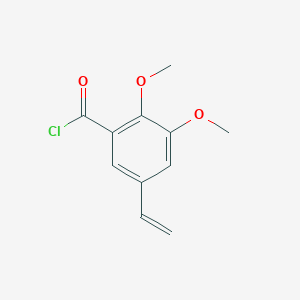

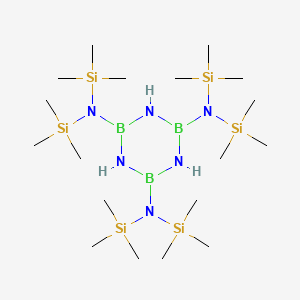
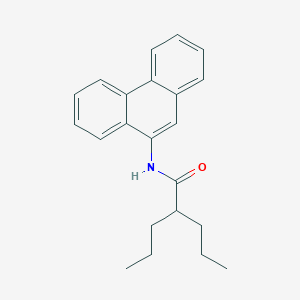
![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)
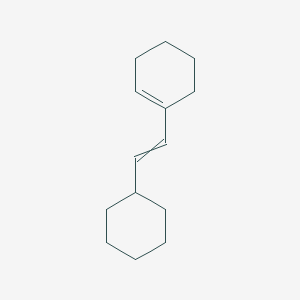

![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)
